molecular formula C12H18N2O3S B14832105 N-(5-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide

Cat. No.: B14832105
M. Wt: 270.35 g/mol
InChI Key: OMAXIUKXGGRSKZ-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(5-cyclopropyloxy-3-propan-2-ylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)11-6-10(17-9-4-5-9)7-13-12(11)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

OMAXIUKXGGRSKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-cyclopropoxy-3-isopropylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-(5-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-3-isopropylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

    N-(5-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanesulfonamide: This compound has a similar structure but with an isopropoxy group instead of an isopropyl group.

    N-(5-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanesulfonamide: This compound also has a similar structure but with an isopropoxy group at a different position.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.

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